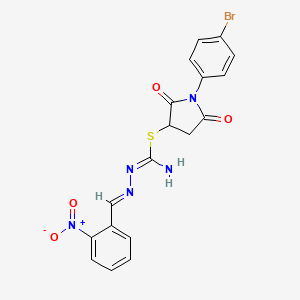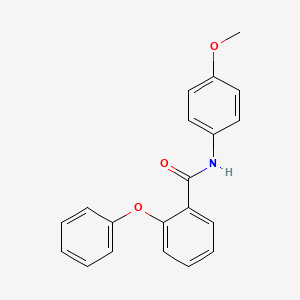![molecular formula C18H18FNO2 B5775839 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide CAS No. 853347-68-9](/img/structure/B5775839.png)
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. The compound, also known as FPEA, belongs to the class of acrylamide derivatives and is characterized by its unique chemical structure that includes a fluorophenyl and a methoxyphenyl group.
Wirkmechanismus
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide exerts its biological effects through the inhibition of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC enzymes are known to deacetylate histone proteins, which leads to the repression of gene transcription. 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide inhibits this process by binding to the active site of HDAC enzymes and preventing them from deacetylating histones. This results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include the activation of tumor suppressor genes, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has also been shown to have anti-inflammatory effects and to be neuroprotective in certain models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide for lab experiments is its specificity for HDAC enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide. One area of interest is the development of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide's effects on other biological targets, such as transcription factors and signaling pathways. Additionally, 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide may have potential applications in the treatment of other diseases besides cancer, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide involves the reaction of 4-fluorophenylacetic acid with 4-methoxyphenyl ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to acrylation using acryloyl chloride to obtain 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been found to have potential applications in the field of medicine due to its ability to interact with certain biological targets. Studies have shown that 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide can act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-9-4-15(5-10-17)12-13-20-18(21)11-6-14-2-7-16(19)8-3-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMPIGLWGDJDY-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide | |
CAS RN |
853347-68-9 | |
| Record name | 3-(4-FLUOROPHENYL)-N-(2-(4-METHOXYPHENYL)ETHYL)-2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

